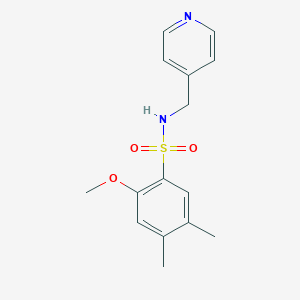
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Pifithrin-μ, is a small molecule inhibitor that has been the subject of numerous scientific studies. It was first synthesized in 2002 and has since been used in various research applications due to its ability to inhibit the activity of the p53 protein, which is involved in regulating cell growth and preventing tumor formation.
Mecanismo De Acción
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ works by binding to the p53 protein and preventing it from interacting with its target genes. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest, which can lead to increased cell survival and proliferation. Additionally, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to inhibit the activity of other proteins involved in cell growth and survival, such as NF-κB and HIF-1α.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ can induce changes in cellular metabolism, including alterations in mitochondrial function and oxidative stress. It has also been shown to affect the expression of various genes involved in cell growth and survival, as well as in inflammation and immune response. In animal studies, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to have neuroprotective effects, reducing brain damage and improving cognitive function following ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ in lab experiments is its specificity for the p53 protein, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in research settings. However, one limitation of using 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures or animal models.
Direcciones Futuras
There are several potential future directions for research involving 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ. One area of interest is the development of more potent and selective inhibitors of the p53 protein, which could have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ, particularly in the context of its potential use in treating neurodegenerative diseases. Finally, more studies are needed to investigate the safety and efficacy of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ in human clinical trials.
Métodos De Síntesis
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ involves several steps, including the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with pyridine, followed by the addition of N,N-dimethylformamide dimethyl acetal and sodium methoxide. The resulting compound is then treated with hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been extensively studied for its potential use in cancer research. Specifically, its ability to inhibit the activity of the p53 protein has been of interest to researchers studying the role of this protein in tumor formation and progression. 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in preventing ischemic injury in the brain.
Propiedades
Nombre del producto |
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-methoxy-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-11-8-14(20-3)15(9-12(11)2)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3 |
Clave InChI |
DPMNAHIJWBBMCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



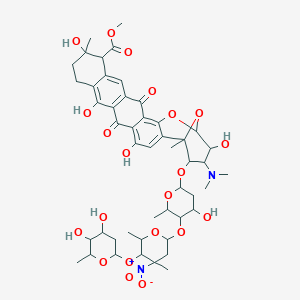

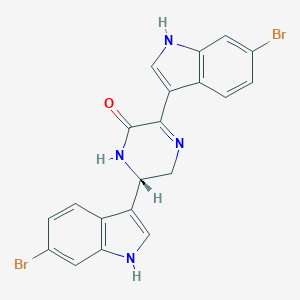

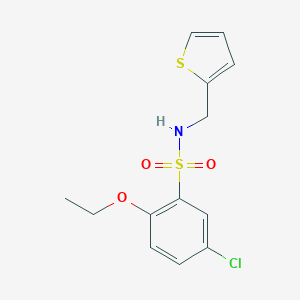

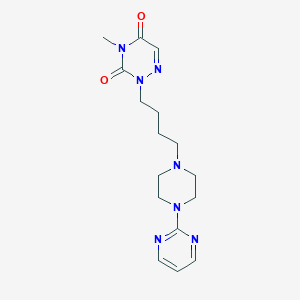
![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)


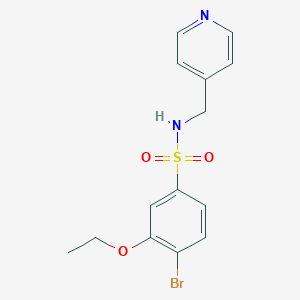
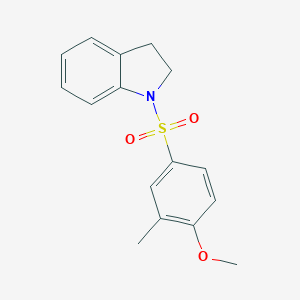

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)